

# Application Notes and Protocols for DX3-213B in In Vivo Mouse Models

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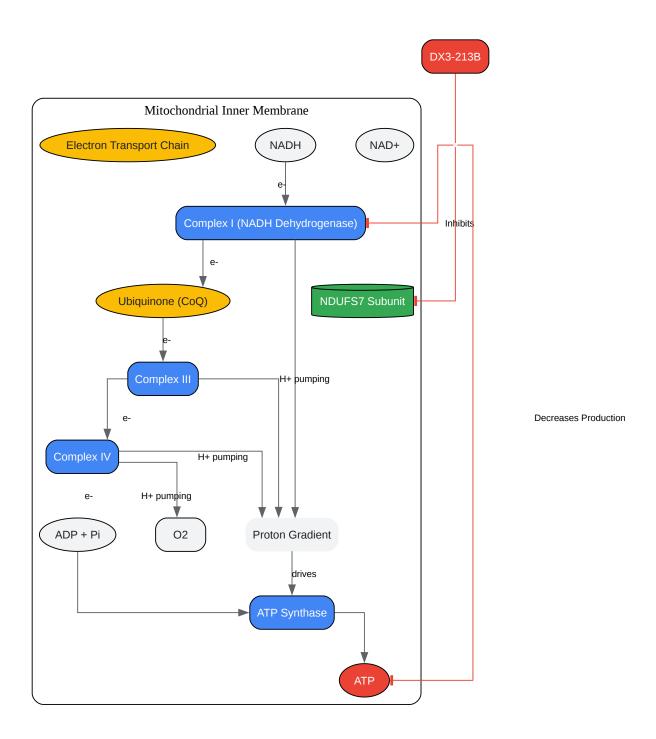
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the appropriate dosage and administration of **DX3-213B**, a first-in-class NADH/ubiquinone oxidoreductase core subunit S7 (NDUFS7) antagonist, for in vivo studies using mouse models of pancreatic cancer. The protocols outlined below are based on preclinical studies demonstrating the efficacy of **DX3-213B** as a potent oxidative phosphorylation (OXPHOS) inhibitor.

### **Mechanism of Action**

**DX3-213B** is a metabolically stable analog of the lead compound DX2-201.[1][2] It functions by antagonizing NDUFS7, a critical component of Complex I in the mitochondrial electron transport chain.[1][3] This inhibition of Complex I disrupts ATP production and suppresses mitochondrial function, thereby impeding the proliferation of cancer cells that are highly dependent on OXPHOS for survival.[1]





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Caption: Mechanism of action of DX3-213B targeting NDUFS7 in Complex I.



### **Pharmacokinetics in Mice**

Pharmacokinetic studies in CD-1 mice have shown that **DX3-213B** is orally bioavailable. Following intravenous administration, it exhibits a high volume of distribution and a relatively high systemic clearance.

Parameter	Intravenous (2 mg/kg)	Oral (10 mg/kg)
Volume of Distribution (Vd)	5.2 L/kg	-
Systemic Clearance (CL)	106 mL/min/kg	-
Elimination Half-life (t½)	1.42 h	-
AUC(0-inf)	-	417 nM⋅h
Oral Bioavailability (F)	-	11.3%
Data from a study in CD-1 mice.		

## **Recommended Dosage for In Vivo Mouse Models**

The appropriate dosage of **DX3-213B** depends on the therapeutic strategy (single agent vs. combination) and the specific pancreatic cancer mouse model. All tested doses have been reported to be well-tolerated with no significant loss in body weight.

# **Single-Agent Therapy**

In a PAN02 allograft pancreatic cancer model, **DX3-213B** demonstrated a dose-dependent inhibition of tumor growth when administered orally.



Mouse Model	Dosage	Administration Route	Dosing Schedule	Duration
PAN02 Allograft	1 mg/kg	Oral (p.o.)	Daily	28 days
PAN02 Allograft	2.5 mg/kg	Oral (p.o.)	Daily	28 days
PAN02 Allograft	7.5 mg/kg	Oral (p.o.)	Daily	28 days

Data from a study in PAN02 tumor-bearing mice.

## **Combination Therapy**

**DX3-213B** has shown synergistic effects when combined with the glycolysis inhibitor 2-deoxyglucose (2-DG), overcoming potential resistance to OXPHOS inhibitors.

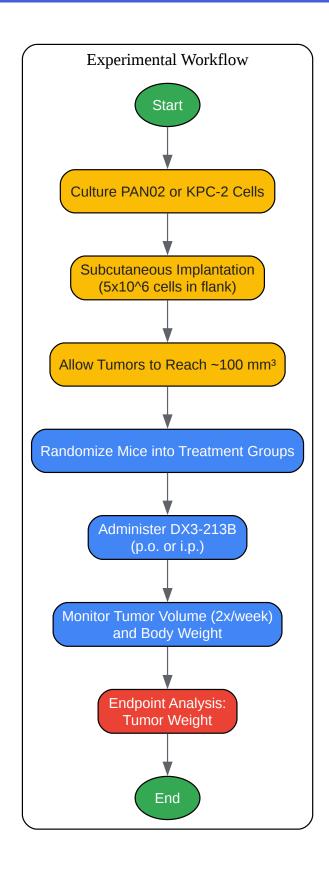


Mouse Model	DX3-213B Dosage	Combinatio n Agent(s)	Administrat ion Route	Dosing Schedule	Duration
KPC-2 Allograft	10 mg/kg	2-DG (500 mg/kg)	Intraperitonea I (i.p.)	Daily	Not Specified
KPC-2 Allograft	5 mg/kg (days 1-7), then 7.5 mg/kg (days 8-25)	2-DG (500 mg/kg)	Intraperitonea I (i.p.)	Daily	25 days
KPC-2 Allograft	7.5 mg/kg	2-DG (dose not specified, pre- treatment)	Intraperitonea I (i.p.)	Daily (after 2- DG pre- treatment)	Not Specified
Data from studies in KPC-2 allograft mouse models.					

# Experimental Protocols Pancreatic Cancer Allograft Mouse Model Protocol

This protocol describes the establishment of a subcutaneous pancreatic cancer allograft model and subsequent treatment with **DX3-213B**.





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### References

- 1. First-in-Class NADH/Ubiquinone Oxidoreductase Core Subunit S7 (NDUFS7) Antagonist for the Treatment of Pancreatic Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. First-in-Class NADH/Ubiquinone Oxidoreductase Core Subunit S7 (NDUFS7) Antagonist for the Treatment of Pancreatic Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
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